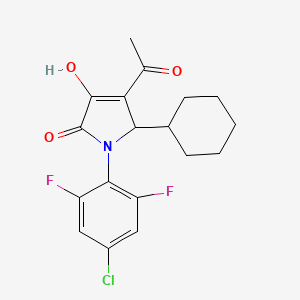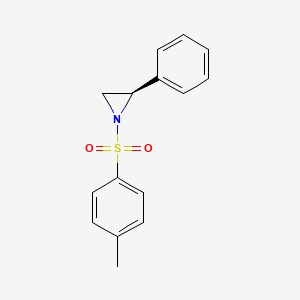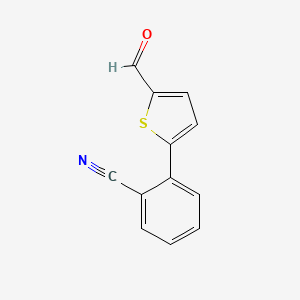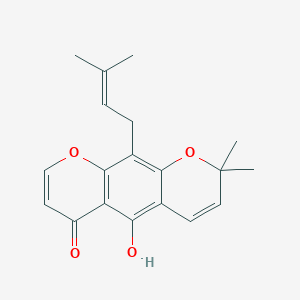
Eriosematin
Overview
Description
Eriosematin is a compound found in the genus Eriosema (Fabaceae), which includes approximately 150 species of shrubs, shrublets, and herbs . It is specifically derived from the roots of Flemingia philippinensis and has been found to have antiproliferative activity and apoptosis-inducing properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study on the synthesis and analysis of Eriosema isoflavonoids and derivatives thereof provides insights into the process . The total synthesis of kraussianone 1, a compound related to this compound, employed the Suzuki-Miyaura reaction for the construction of the isoflavone nucleus and the regioselective introduction of the dimethylpyran scaffolds to the A- and B-rings .Scientific Research Applications
Antidiarrheal Potential
Eriosematin, particularly this compound E isolated from the roots of Eriosema chinense, has been shown to exhibit significant antidiarrheal properties. Studies have demonstrated its efficacy in reducing diarrheal symptoms induced by enteropathogenic Escherichia coli in rats. This is attributed to its ability to restore altered antioxidants, regulate pro-inflammatory cytokines, and reactivate Na+/K+-ATPase activity, which helps maintain electrolyte balance and prevents epithelial tissue damage (Parmar, Bhagwat, Sinha, Katare, & Prasad, 2019).
Antifungal Activity
This compound, specifically this compound A from Eriosema tuberosum, has shown antifungal activity against organisms like Cladosporium cucumerinum and Candida albicans. This was observed in TLC bioautographic assays, highlighting its potential in the development of antifungal therapies (Ma, Fuzzati, Xue, Yang, & Hostettmann, 1996).
Antimicrobial Activity
This compound E, another variant from Eriosema chinense, has also been noted for its antimicrobial potential, particularly against Shigella flexneri. This is significant for treating infectious diarrheal diseases, where it was observed to inhibit the growth of bacteria in vitro and exhibit protective effects in vivo (Parmar, Sinha, Prasad, Jogi, Laloo, Dhobi, Gurav, & Prasad, 2020).
Potential in Estrogenic Activity and Menopausal Symptom Management
Eriosema laurentii De Wild, related to the Eriosema genus, has shown potential in estrogenic properties and managing menopausal symptoms. This suggests a possible application of eriosema species in gynecological conditions/disorders (Ateba, Njamen, Medjakovic, Hobiger, Mbanya, Jungbauer, & Krenn, 2013).
Safety and Hazards
The safety data sheet for Eriosematin suggests that it may require handling with appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing . It also suggests ensuring adequate ventilation and providing an accessible safety shower and eye wash station .
Future Directions
While Eriosematin and the Eriosema genus have shown promising pharmacological properties, the utility of several of the described uses has not yet been confirmed in pharmacological studies . Therefore, future research could focus on validating these uses and exploring the potential therapeutic applications of this compound.
Mechanism of Action
Target of Action
It’s known that eriosematin exhibits antiproliferative activity, suggesting that it may target cellular mechanisms involved in cell growth and division .
Mode of Action
This compound’s mode of action is primarily characterized by its antiproliferative and apoptosis-inducing properties . This suggests that this compound interacts with its targets to inhibit cell proliferation and induce programmed cell death, or apoptosis .
Biochemical Pathways
The antiproliferative and apoptosis-inducing activities of this compound suggest that it may influence pathways related to cell growth, division, and programmed cell death .
Result of Action
This compound’s antiproliferative activity results in the inhibition of cell growth and division . Additionally, its apoptosis-inducing property leads to programmed cell death . These actions at the molecular and cellular levels contribute to this compound’s potential therapeutic effects.
Action Environment
The genus eriosema, from which this compound is derived, is widely distributed across tropical and subtropical regions of the world . This suggests that the plant, and potentially its derived compounds like this compound, have adapted to a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Eriosematin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been reported to have significant antidiarrhoeal, cytotoxic and antimycobacterial activity . It influences cell function by protecting against bacterial invasion of the colonic epithelium . This leads to a decrease in inflammation and bacterial dissemination, which in turn reduces abscesses and ulcerations .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This compound has been tested in animal models, specifically in rats
properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIMGDPCRCSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,12S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B1639110.png)

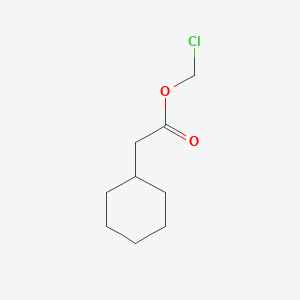
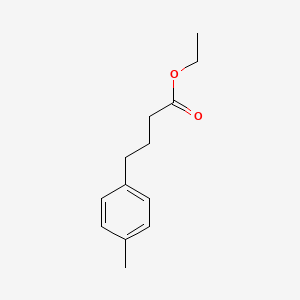

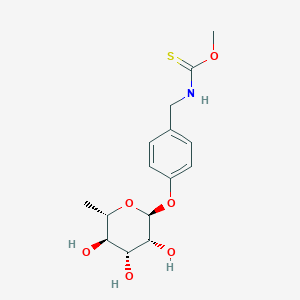
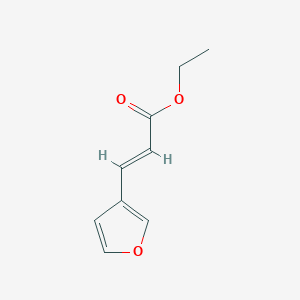
![4-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carbonitrile](/img/structure/B1639129.png)

